molecular formula C4HCl2NO2 B8415590 5-Chloroisoxazole-3-carbonyl Chloride

5-Chloroisoxazole-3-carbonyl Chloride

Cat. No. B8415590
M. Wt: 165.96 g/mol
InChI Key: VBQOQDUJYQUQCP-UHFFFAOYSA-N
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Patent
US06514997B2

Procedure details

To solution of 5-chloroisoxazole-3-carboxylic acid (Example 22, 0.253 g, 1.71 mmol, 2.0 equiv) in CHCl3 (21 mL) was added SOCl2 (9 mL). The reaction mixture was heated to reflux for 26 h. The volatiles were removed under reduced pressure to give crude 5-chloroisoxazole-3-carbonyl chloride.
Quantity
0.253 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:6][N:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.O=S(Cl)[Cl:12]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[O:6][N:5]=[C:4]([C:7]([Cl:12])=[O:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0.253 g
Type
reactant
Smiles
ClC1=CC(=NO1)C(=O)O
Name
Quantity
9 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 26 h
Duration
26 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NO1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.